N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an indole moiety, a triazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps, including the formation of the indole moiety, the triazole ring, and the final coupling reactions. Common synthetic routes may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Synthesis of the Triazole Ring: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final steps involve coupling the indole and triazole intermediates under specific conditions, often using catalysts and reagents such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the triazole ring or the indole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Catalysts: Palladium, copper complexes, etc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to partially or fully reduced compounds.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, triazole-containing compounds, and molecules with trifluoromethyl groups. Examples include:
Indole-3-carbinol: Known for its anticancer properties.
1,2,4-Triazole: A core structure in many antifungal agents.
Trifluoromethylbenzene: Used in various pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE lies in its combination of functional groups, which may confer unique properties and activities not found in simpler compounds.
Biological Activity
N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with hydrazides and triazole moieties. The presence of the indole ring is crucial for its biological activity, as indole derivatives are known for their diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds containing indole and triazole structures exhibit significant anticancer activity. For example, similar compounds have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Indole-Triazole Derivative 1 | A549 | 5.2 | Apoptosis induction |
Indole-Triazole Derivative 2 | MCF-7 | 7.8 | Cell cycle arrest |
N'-(1H-indol-3-ylmethylene)-2-Acetohydrazide | A549 | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
Indole-Triazole Derivative 1 | Staphylococcus aureus | 15 | Bactericidal |
Indole-Triazole Derivative 2 | Escherichia coli | 30 | Bacteriostatic |
The biological activities of N'-(1H-indol-3-ylmethylene)-2-acetohydrazide derivatives can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many indole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been noted as a mechanism leading to apoptosis in cancer cells.
Case Studies
A notable study evaluated the effects of a similar compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for therapeutic use.
Case Study Example
Title : Evaluation of Anticancer Activity in Indole Derivatives
Findings : The study highlighted that modifications to the triazole ring significantly enhanced cytotoxicity against A549 cells. Molecular docking studies further elucidated binding interactions with target proteins involved in apoptosis regulation.
Properties
Molecular Formula |
C27H21F3N6O2S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H21F3N6O2S/c1-38-21-11-9-17(10-12-21)25-34-35-26(36(25)20-6-4-5-19(13-20)27(28,29)30)39-16-24(37)33-32-15-18-14-31-23-8-3-2-7-22(18)23/h2-15,31H,16H2,1H3,(H,33,37)/b32-15+ |
InChI Key |
SSKPZKWHELDKOT-VWJSQJICSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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